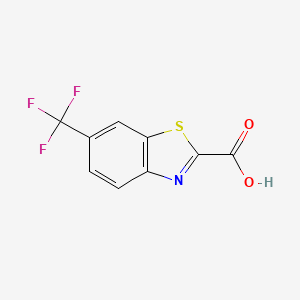
6-(Trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzothiazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using more efficient and cost-effective reagents. For example, sodium trifluoroacetate can be used as a trifluoromethylating agent in the presence of copper(I) iodide as a catalyst . This method allows for the production of the compound in higher yields and with greater scalability.
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
6-(Trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group.
Sorafenib: A cancer treatment drug with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid is unique due to its specific structural features, such as the combination of a benzothiazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications .
特性
分子式 |
C9H4F3NO2S |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-2-5-6(3-4)16-7(13-5)8(14)15/h1-3H,(H,14,15) |
InChIキー |
WPCLUZKFINHELH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
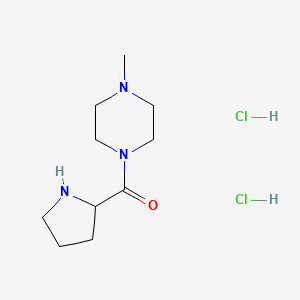

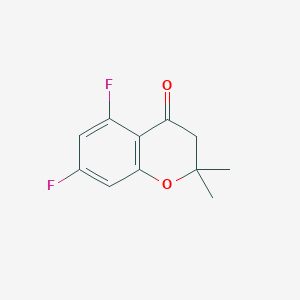

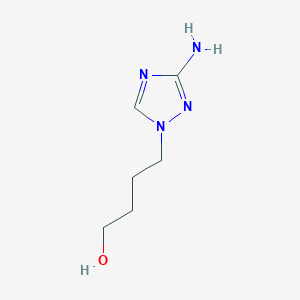
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
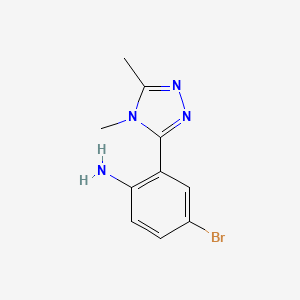
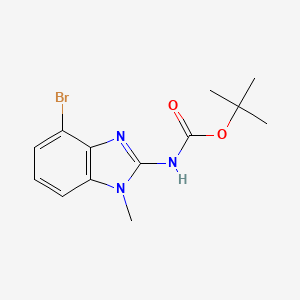

![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

